Diampromide, (S)-
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Overview
Description
Diampromide, (S)- is an opioid analgesic from the ampromide family of drugs. It was invented in the 1960s by American Cyanamid and can be described as a ring-opened analogue of fentanyl . Diampromide produces similar effects to other opioids, including analgesia, sedation, dizziness, and nausea, and is around the same potency as morphine .
Preparation Methods
Diampromide is synthesized through a series of chemical reactions involving the formation of an amide bond. The synthetic route typically involves the reaction of 2-phenylethylamine with methyl acrylate to form an intermediate, which is then reacted with phenylpropanoyl chloride to yield Diampromide . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
Diampromide undergoes various chemical reactions, including:
Oxidation: Diampromide can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Diampromide can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions include N-oxides, secondary amines, and substituted amides .
Scientific Research Applications
Diampromide has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.
Biology: Diampromide is used in research to understand the biological pathways and mechanisms of opioid analgesics.
Medicine: It serves as a model compound for the development of new analgesics with improved efficacy and safety profiles.
Industry: Diampromide is used in the pharmaceutical industry for the synthesis of related opioid compounds.
Mechanism of Action
Diampromide exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The activation of mu-opioid receptors also leads to the opening of potassium channels and closing of calcium channels, resulting in hyperpolarization of neurons and reduced neuronal excitability .
Comparison with Similar Compounds
Diampromide is related to other drugs in the ampromide family, such as propiram and phenampromide. Compared to these compounds, Diampromide is unique due to its ring-opened structure, which makes it a structural analogue of fentanyl . Other similar compounds include:
Propiram: Another opioid analgesic with similar potency to Diampromide.
Phenampromide: A compound with similar analgesic effects but different chemical structure.
Fentanyl: A potent opioid analgesic with a different structural framework but similar pharmacological effects.
Diampromide’s unique structure and pharmacological profile make it a valuable compound for research and development in the field of opioid analgesics.
Properties
CAS No. |
6086-66-4 |
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Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N-[(2S)-2-[methyl(2-phenylethyl)amino]propyl]-N-phenylpropanamide |
InChI |
InChI=1S/C21H28N2O/c1-4-21(24)23(20-13-9-6-10-14-20)17-18(2)22(3)16-15-19-11-7-5-8-12-19/h5-14,18H,4,15-17H2,1-3H3/t18-/m0/s1 |
InChI Key |
RXTHKWVSXOIHJS-SFHVURJKSA-N |
Isomeric SMILES |
CCC(=O)N(C[C@H](C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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